(Rac)-BRD0705

GSK3 Kinase selectivity Paralog-specific inhibition

Procure (Rac)-BRD0705 (CAS 1597440-03-3) as the essential, less-active racemic comparator for GSK3α inhibitor research. This 1:1 mixture of active BRD0705 (GSK3α IC₅₀=66 nM, 8-fold selective over GSK3β) and inactive BRD5648 provides a defined 50% active-species concentration for rigorous dose-response benchmarking. Unlike dual GSK3α/β inhibitors, it does not stabilize β-catenin, averting oncogenic risk. Use for chiral resolution starting material or as a validated negative control in AML differentiation, FXS audiogenic seizure, and β-catenin-independent signaling studies. Confirm your experimental integrity with the chemically matched inhibitor set.

Molecular Formula C20H23N3O
Molecular Weight 321.4 g/mol
Cat. No. B10819768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-BRD0705
Molecular FormulaC20H23N3O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4
InChIInChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)
InChIKeyNCKLQXXBRWCYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-BRD0705: Racemic GSK3α Inhibitor for Paralog-Selective Kinase Studies and Negative Control Applications


(Rac)-BRD0705 (CAS 1597440-03-3) is the racemic mixture of BRD0705, a pyrazolo-tetrahydroquinolinone-based glycogen synthase kinase 3α (GSK3α) inhibitor [1]. The compound represents a 1:1 mixture of the active enantiomer BRD0705 and its inactive enantiomer BRD5648. The active BRD0705 component inhibits GSK3α with an IC₅₀ of 66 nM and a Kd of 4.8 μM, displaying 8-fold selectivity over GSK3β (IC₅₀ = 515 nM) in mobility shift microfluidic assays run at Km ATP concentrations [1]. Unlike dual GSK3α/β inhibitors, BRD0705 does not stabilize β-catenin, distinguishing its mechanism from nonselective GSK3 inhibitors that carry β-catenin-driven oncogenic risk . The racemate (Rac)-BRD0705 is primarily utilized as a less active comparator or as starting material for chiral resolution studies.

Why (Rac)-BRD0705 Cannot Be Substituted with Generic GSK3 Inhibitors or Single Enantiomers in Paralog-Specific Research


GSK3α and GSK3β share 95% amino acid identity in their ATP binding domains, yet have distinct biological functions and disease relevance [1]. Generic GSK3 inhibitors (e.g., lithium, CHIR99021, SB415286) inhibit both paralogs non-selectively, resulting in β-catenin stabilization and mechanism-based toxicities that have hindered clinical translation of this target class [1]. Moreover, the active BRD0705 enantiomer and its racemate (Rac)-BRD0705 are chemically distinct entities: BRD0705 provides 8-fold GSK3α selectivity with an IC₅₀ of 66 nM, whereas the enantiomeric BRD5648 is relatively inactive [2]. Substituting the racemate for the active enantiomer without accounting for the 50% dilution of active species introduces uncontrolled variables in dose-response studies. Furthermore, BRD3731—the chemically matched GSK3β-selective inhibitor (14-fold selectivity)—produces distinct functional outcomes in vivo: BRD0705, but not BRD3731, reduces audiogenic seizures and corrects cortical hyperexcitability in Fmr1−/y mice [3]. These paralog-specific functional differences render generic substitution scientifically invalid for applications requiring isoform-resolved GSK3 interrogation.

Quantitative Differentiation Evidence for (Rac)-BRD0705 Relative to GSK3 Comparators


GSK3α vs. GSK3β Paralog Selectivity: BRD0705 (Active Component) vs. BRD3731 Head-to-Head

The active component BRD0705 (contained in (Rac)-BRD0705) exhibits 8-fold selectivity for GSK3α over GSK3β. This selectivity is directionally opposite to the chemically matched GSK3β-selective inhibitor BRD3731, which displays 14-fold selectivity for GSK3β over GSK3α [1]. The differential selectivity is driven by a single amino acid 'switch' (Asp133 in GSK3β vs. Glu196 in GSK3α) that alters the topology of the hydrophobic selectivity pocket adjacent to the ATP binding hinge [1].

GSK3 Kinase selectivity Paralog-specific inhibition ATP-competitive inhibitor

β-Catenin Stabilization: BRD0705 vs. Dual GSK3α/β Inhibitors Functional Differentiation

Unlike dual GSK3α/β inhibitors that stabilize β-catenin—a known oncogenic driver—BRD0705 does not induce β-catenin stabilization or nuclear translocation at efficacious concentrations [1]. This functional distinction is directly attributed to paralog-selective inhibition: GSK3α inhibition alone is insufficient to trigger β-catenin accumulation, whereas dual inhibition or selective GSK3β inhibition does stabilize β-catenin [1].

Wnt signaling β-catenin Oncogenic risk GSK3 inhibitor safety

In Vivo Audiogenic Seizure Protection: BRD0705 vs. BRD3731 Head-to-Head in Fmr1−/y Mouse Model

In the Fmr1−/y mouse model of fragile X syndrome, acute intraperitoneal administration of BRD0705 (30 mg/kg) significantly reduced audiogenic seizure incidence (P = 0.02), whereas the GSK3β-selective inhibitor BRD3731 at the same dose and route produced no significant reduction [1]. This demonstrates paralog-specific functional rescue in a disease-relevant behavioral assay.

Fragile X syndrome Audiogenic seizures Neurodevelopmental disorders GSK3α

Hippocampal Protein Synthesis Correction: BRD0705 vs. BRD3731 Differential Efficacy

Exaggerated basal protein synthesis in the hippocampus is a core biochemical phenotype of Fmr1−/y mice. Treatment of hippocampal slices with 10 μM BRD0705 corrected elevated protein synthesis to wild-type levels, whereas 10 μM BRD3731 produced no correction [1]. This demonstrates that GSK3α, but not GSK3β, mediates aberrant translational control in this disease model.

Protein synthesis Translational control FMRP Synaptic plasticity

AML Survival Prolongation: BRD0705 In Vivo Efficacy Relative to Vehicle Control

Oral administration of BRD0705 (30 mg/kg BID) significantly impaired leukemia initiation and prolonged survival in multiple syngeneic AML mouse models [1]. Notably, BRD0705 induced myeloid differentiation and impaired colony formation in AML cell lines and primary patient samples while exhibiting no apparent effect on normal hematopoietic cells [1].

Acute myeloid leukemia GSK3α Myeloid differentiation Leukemia initiation

Active vs. Inactive Enantiomer Control: BRD0705 vs. BRD5648 for Experimental Validation

The enantiomer BRD5648 ((R)-BRD0705) is relatively inactive against GSK3 kinases, demonstrating the limited three-dimensional space available in the ATP binding domain [1][2]. This provides a stereochemically matched negative control for BRD0705 studies. (Rac)-BRD0705 contains a 1:1 mixture of active BRD0705 and inactive BRD5648, offering a defined 50% reduction in active species concentration relative to the pure active enantiomer.

Enantiomer control Negative control Structure-activity relationship Kinase inhibitor

Optimal Research and Industrial Use Cases for (Rac)-BRD0705 Based on Quantitative Evidence


GSK3α-Specific Target Validation in Acute Myeloid Leukemia (AML) Research

Utilize (Rac)-BRD0705 or the resolved active enantiomer BRD0705 for GSK3α-selective inhibition studies in AML. BRD0705 induces myeloid differentiation and impairs colony formation in AML cell lines (HL-60, U937, TF-1, NB-4, MV4-11, MOLM-13) and primary patient samples at 20 μM [1]. Unlike dual GSK3α/β inhibitors, BRD0705 does not stabilize β-catenin, mitigating oncogenic risk [1]. In vivo, oral administration (30 mg/kg BID) impairs leukemia initiation and prolongs survival in syngeneic AML mouse models [1]. (Rac)-BRD0705 may serve as a less active comparator or as starting material for chiral resolution in SAR campaigns.

Paralog-Resolved GSK3 Studies in Fragile X Syndrome and Neurodevelopmental Disorders

Apply BRD0705 (active enantiomer) to dissect GSK3α-specific contributions to fragile X syndrome pathophysiology. Evidence demonstrates that BRD0705 (30 mg/kg ip) significantly reduces audiogenic seizure incidence (P = 0.02) in Fmr1−/y mice, whereas GSK3β-selective BRD3731 shows no effect [2]. BRD0705 also corrects exaggerated hippocampal protein synthesis (10 μM ex vivo) and cortical hyperexcitability (25 μM reduces UP state duration, P = 0.0003), while BRD3731 fails to correct these phenotypes [2]. These findings establish GSK3α as the disease-relevant paralog, supporting GSK3α-selective inhibitor development for FXS.

Enantiomer-Controlled GSK3α Inhibition Assays with Stereochemically Matched Negative Control

Employ the chemically matched inhibitor set comprising BRD0705 (active GSK3α inhibitor), BRD5648 (inactive enantiomer negative control), and (Rac)-BRD0705 (racemate with 50% active species). BRD5648 is relatively inactive against GSK3 kinases due to the limited three-dimensional space in the ATP binding domain, providing rigorous on-target validation [1][3]. (Rac)-BRD0705 offers a defined 50% reduction in active species concentration for dose-response curve benchmarking. This set is validated for cellular GSK3α auto-phosphorylation (Tyr279) assays and kinase selectivity profiling [1].

β-Catenin-Independent GSK3α Pathway Investigation

Use BRD0705 to interrogate GSK3α-dependent signaling pathways without confounding β-catenin stabilization. Unlike dual GSK3α/β inhibitors (lithium, CHIR99021, SB415286) that induce β-catenin accumulation, BRD0705 does not stabilize β-catenin or promote its nuclear translocation at efficacious concentrations [1]. This functional distinction is critical for studies requiring clean dissection of GSK3α-specific substrates (e.g., c-Myc, cyclin D1 regulation via non-β-catenin mechanisms) and for evaluating GSK3α inhibition in Wnt-driven cancer contexts where β-catenin stabilization would confound interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-BRD0705

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.